molecular formula C18H24N6O2 B4080442 ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate

ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate

Cat. No. B4080442
M. Wt: 356.4 g/mol
InChI Key: YNUUDCQPCKDRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s by Sugen Inc., a biotechnology company that was later acquired by Pfizer. SU6668 has been found to inhibit several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), and fibroblast growth factor receptor 1 (FGFR1), among others.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of RTKs in various cellular processes, particularly in the context of cancer research. However, one limitation of using this compound is that it is a small molecule inhibitor, which means that it may have off-target effects on other proteins or pathways. This can make it difficult to interpret the results of experiments using this compound, and may require additional controls or validation experiments to ensure that the observed effects are specific to the targeted RTKs.

Future Directions

There are several potential future directions for research involving ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate. One area of interest is the development of more specific inhibitors that target individual RTKs, rather than a broad spectrum of receptors. This could potentially improve the efficacy and reduce the side effects of these inhibitors. Another area of interest is the use of this compound in combination with other chemotherapeutic agents to enhance their efficacy and overcome resistance. Finally, there is ongoing research into the use of this compound in other disease contexts, such as cardiovascular disease and inflammatory disorders.

Scientific Research Applications

Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit several RTKs that are involved in tumor angiogenesis, which is the process by which tumors develop new blood vessels to support their growth and spread. By inhibiting these RTKs, this compound can prevent the formation of new blood vessels and thereby inhibit tumor growth.

properties

IUPAC Name

ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-2-26-16(25)13-7-6-10-24(11-13)12-15-21-17(19)23-18(22-15)20-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUUDCQPCKDRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate
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ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate
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ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate
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ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate

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